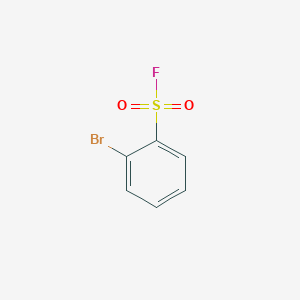
6-bromo-1H-indazol-5-amine
Overview
Description
“6-bromo-1H-indazol-5-amine” is a chemical compound with the CAS Number: 1360928-41-1 . It has a molecular weight of 212.05 and its IUPAC name is this compound .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are related studies on the synthesis of indazole derivatives . For instance, one study synthesized a series of novel indazole derivatives and evaluated them for anticancer, antiangiogenic, and antioxidant activities .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H6BrN3/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,9H2,(H,10,11) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It is recommended to be stored in a refrigerator .Scientific Research Applications
Regioselective Protection and Coupling Reactions
Indazoles, including derivatives like 6-bromo-1H-indazol-5-amine, undergo regioselective protection under specific conditions, leading to novel derivatives through amine coupling reactions. Such processes are critical for developing compounds with tailored functional groups, enhancing their application scope in medicinal chemistry and drug development (Slade et al., 2009).
Synthesis via Suzuki–Miyaura Cross-Coupling
The compound has been utilized in the synthesis of various derivatives through the Suzuki–Miyaura cross-coupling reaction under microwave-assisted conditions, demonstrating its utility in creating complex molecules efficiently (Wang et al., 2015).
Generation of Fused Tetracyclic Heterocycles
A study demonstrated the use of this compound in a three-component reaction to generate fused tetracyclic heterocycles, indicating its potential in constructing complex molecular architectures for pharmacological exploration (Li et al., 2013).
Anticancer Activity Exploration
Research into 6-aminoindazole derivatives, closely related to this compound, revealed their potential anticancer properties. Such studies are crucial for identifying novel therapeutic agents against various cancer types (Hoang et al., 2022).
Bromocyclization Studies
The compound's derivatives have been explored in bromocyclization reactions to understand regioselectivity and reaction mechanisms, further broadening its applicability in synthetic organic chemistry (Fizer et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 6-bromo-1H-indazol-5-amine are the CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
This compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction leads to changes in the cell cycle and DNA damage response, potentially affecting the growth and proliferation of cells .
Biochemical Pathways
The compound affects the CHK1-, CHK2-, and SGK-induced pathways . The downstream effects of these pathways include the regulation of cell cycle progression and the response to DNA damage . By modulating these pathways, this compound can influence cell growth and proliferation .
Pharmacokinetics
Like many other indazole derivatives, it is likely to have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and proliferation . This is achieved through the modulation of the CHK1-, CHK2-, and SGK-induced pathways and the resulting changes in cell cycle progression and DNA damage response .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis involves reactions under catalyst- and solvent-free conditions . Additionally, the compound’s action can be affected by the presence of other molecules in the cell, the pH of the environment, and the temperature .
Biochemical Analysis
Biochemical Properties
6-Bromo-1H-indazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect cell signaling pathways that are crucial for cell proliferation and survival . Additionally, this compound has been found to interact with proteins involved in apoptosis, thereby modulating programmed cell death .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce cell cycle arrest, particularly at the G2/M phase, which prevents cells from undergoing mitosis . This compound also influences cell signaling pathways, such as the p53/MDM2 pathway, which is critical for regulating the cell cycle and apoptosis . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on target enzymes and proteins, inhibiting their activity. For example, its interaction with kinases involves binding to the ATP-binding site, thereby preventing the transfer of phosphate groups . This inhibition can lead to downstream effects on cell signaling pathways, ultimately affecting cell proliferation and survival. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard storage conditions, but its activity can degrade over time when exposed to light and heat . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact temporal dynamics of these effects can vary depending on the specific cell type and experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and overall cellular metabolism.
Properties
IUPAC Name |
6-bromo-1H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMFIJAMIVLPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B1379781.png)
![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B1379782.png)
![3-[3-(Carboxymethyl)phenyl]-5-fluorobenzoic acid](/img/structure/B1379786.png)
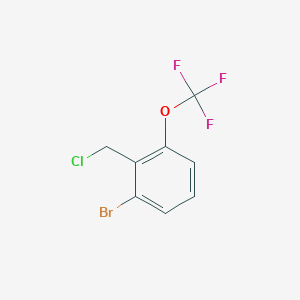
![tert-butyl N-[6-(methylamino)hexyl]carbamate](/img/structure/B1379788.png)
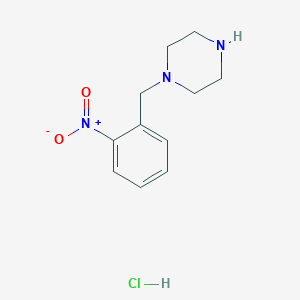
![{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}amine hydrochloride](/img/structure/B1379792.png)
![{[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1379793.png)
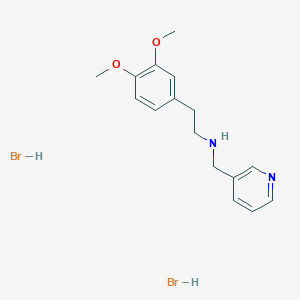
amine hydrobromide](/img/structure/B1379795.png)
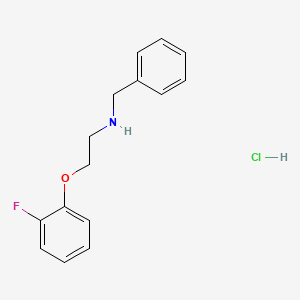
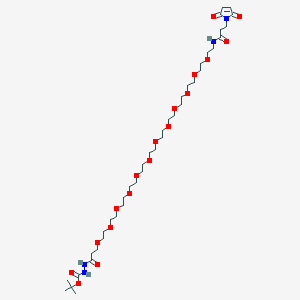
![{1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B1379798.png)
